molecular formula C5H8ClN3O2S B2743638 2-Aminopyridine-4-sulfonamide hydrochloride CAS No. 2137792-99-3

2-Aminopyridine-4-sulfonamide hydrochloride

Cat. No.: B2743638
CAS No.: 2137792-99-3
M. Wt: 209.65
InChI Key: ZOQPNPUCTWCLQA-UHFFFAOYSA-N
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Description

2-Aminopyridine-4-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H7N3O2S·HCl. It is a derivative of 2-aminopyridine, which is known for its applications in drug discovery and synthesis of diverse biological molecules . This compound is characterized by the presence of an amino group at the second position and a sulfonamide group at the fourth position on the pyridine ring, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminopyridine-4-sulfonamide hydrochloride typically involves the sulfonation of 2-aminopyridine followed by the introduction of the sulfonamide group. One common method includes the reaction of 2-aminopyridine with chlorosulfonic acid to form 2-aminopyridine-4-sulfonyl chloride, which is then treated with ammonia to yield 2-aminopyridine-4-sulfonamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Aminopyridine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminopyridine-4-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-aminopyridine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with proteins, altering their conformation and function. The sulfonamide group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminopyridine-4-sulfonamide hydrochloride is unique due to the presence of both an amino and a sulfonamide group on the pyridine ring. This combination enhances its reactivity and allows for diverse chemical modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-aminopyridine-4-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.ClH/c6-5-3-4(1-2-8-5)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQPNPUCTWCLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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